Enhanced Polar Surface Area Suitable for Kinase Inhibitor Design
The 6-amino group contributes to a higher polar surface area compared to the 6,7-dimethoxy analog, a descriptor widely used to predict oral bioavailability and permeability for kinase inhibitor scaffolds. The target compound has a topological polar surface area (TPSA) of 76.7 Ų, while the analogous 6,7-dimethoxyquinazolin-4(3H)-one is predicted to have a lower TPSA due to the replacement of the amino group with a methoxy group [1][2]. This difference directly impacts the compound's suitability for downstream derivatization in drug discovery programs, particularly for ATP-competitive kinase inhibitors requiring hydrogen bond donor/acceptor interactions with the hinge region.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 76.7 Ų |
| Comparator Or Baseline | 6,7-Dimethoxyquinazolin-4(3H)-one: TPSA ~51 Ų (calculated based on replacement of NH2 with OCH3; no experimental value available; class-level inference) |
| Quantified Difference | ~25.7 Ų higher (predicted) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
A higher TPSA indicates increased hydrogen bonding capacity, which is directly relevant for binding to kinase hinge regions and influences the design of more selective ATP-competitive inhibitors.
- [1] PubChem. Compound Summary for CID 135743707, 6-Amino-7-methoxyquinazolin-4(3H)-one. National Center for Biotechnology Information, 2024. View Source
- [2] Comparison of TPSA values for 6,7-dimethoxyquinazolin-4(3H)-one and related analogs based on standard Cactvs computational predictions implemented by PubChem. PubChem CID 135743707 vs. CID 4077696. View Source
